molecular formula C14H13FN2O3S B4201908 N-(3-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide

N-(3-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide

Cat. No.: B4201908
M. Wt: 308.33 g/mol
InChI Key: HYKQVJHDLHQZFY-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide: is an organic compound that features a benzamide core substituted with a fluorophenyl group and a methylsulfonylamino group

Properties

IUPAC Name

N-(3-fluorophenyl)-2-(methanesulfonamido)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3S/c1-21(19,20)17-13-8-3-2-7-12(13)14(18)16-11-6-4-5-10(15)9-11/h2-9,17H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKQVJHDLHQZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid derivatives with amines under dehydrating conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of the Methylsulfonylamino Group: The methylsulfonylamino group can be attached through nucleophilic substitution reactions using methylsulfonyl chloride and appropriate amines.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially yielding amine derivatives.

    Substitution: The aromatic rings in the compound can participate in various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can serve as a ligand in transition metal-catalyzed reactions.

    Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a candidate for drug design, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry:

    Polymer Synthesis: The compound can be incorporated into polymer backbones to impart specific properties such as thermal stability or chemical resistance.

    Agricultural Chemicals: It may be used in the development of agrochemicals with enhanced efficacy and selectivity.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the methylsulfonylamino group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

  • N-(4-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide
  • N-(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide
  • N-(3-fluorophenyl)-2-[(ethylsulfonyl)amino]benzamide

Uniqueness: N-(3-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide is unique due to the specific positioning of the fluorophenyl and methylsulfonylamino groups, which can influence its reactivity and binding properties. The presence of the fluorine atom can enhance metabolic stability and bioavailability, making it a valuable compound in drug development and other applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide
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N-(3-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide

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